Polydisperse PEG linkers cause unpredictable spatial geometry, compromising PROTAC ternary complex formation. Boc-NH-PEG3-CH2COOH addresses this with precise structural control:
Batch consistency supports analytical validation; immediate availability for R&D and scale-up.
Boc-NH-PEG3-CH2COOH is a highly versatile, monodisperse heterobifunctional polyethylene glycol (PEG) linker featuring a Boc-protected primary amine and a free terminal carboxylic acid . With a molecular weight of 307.34 Da and an exact PEG3 spacer length, it is a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and other targeted therapeutics[1]. The hydrophilic PEG backbone provides excellent aqueous solubility (approx. 68 g/L at 25 °C) and a low partition coefficient (LogP ~1.04), which significantly improves the pharmacokinetic profiles of hydrophobic payloads . Commercially, it is prioritized for its high-purity monodispersity, which ensures predictable spatial geometry and simplifies analytical validation during industrial scale-up compared to polydisperse alternatives .
Generic substitution of Boc-NH-PEG3-CH2COOH with closely related linkers compromises both synthetic processability and final compound efficacy . Substituting with a different PEG length (e.g., PEG2 or PEG4) alters the spacer contour length by ±3.5 Å per unit; in PROTAC development, this minute spatial deviation can completely disrupt the E3 ligase-target protein ternary complex, reducing degradation efficiency to zero [1]. Replacing the PEG backbone with an aliphatic alkyl chain of similar length drastically increases hydrophobicity, leading to poor aqueous solubility and formulation aggregation . Furthermore, swapping the Boc protecting group for Fmoc (Fmoc-NH-PEG3-CH2COOH) forces the use of base-catalyzed deprotection, which is incompatible with base-labile payloads and disrupts orthogonal solution-phase synthesis strategies .
The exact length of the PROTAC linker is a decisive factor in forming a productive ternary complex between the target protein and the E3 ligase[1]. The PEG3 spacer in Boc-NH-PEG3-CH2COOH contributes approximately 10.5 Å to the contour length . Substituting with PEG2 or PEG4 alters this distance by 3.5 Å per ethylene glycol unit . Empirical PROTAC optimization studies demonstrate that a single unit deviation can shift a highly active degrader to an inactive state due to steric clashing or insufficient reach .
| Evidence Dimension | Spacer contour length and spatial geometry |
| Target Compound Data | PEG3 linker (~10.5 Å contour length contribution) |
| Comparator Or Baseline | PEG2 or PEG4 linkers (±3.5 Å deviation) |
| Quantified Difference | A ±3.5 Å change in linker length can completely abrogate PROTAC degradation efficiency (DC50) |
| Conditions | E3 ligase-target protein ternary complex formation in cellular assays |
Buyers must procure the exact PEG length validated in their SAR studies, as generic substitution with PEG2 or PEG4 will likely destroy therapeutic efficacy.
The incorporation of a PEG3 backbone significantly enhances the hydrophilicity of bioconjugates compared to traditional aliphatic linkers. Boc-NH-PEG3-CH2COOH exhibits a low partition coefficient (LogP ~1.04) and high aqueous solubility (approx. 68 g/L at 25 °C) . In contrast, an alkyl linker of equivalent length is highly hydrophobic, possessing a significantly higher cLogP and minimal aqueous solubility . This enhanced hydrophilicity is critical for preventing the aggregation of hydrophobic warheads in aqueous formulation buffers.
| Evidence Dimension | Partition coefficient (LogP) and aqueous solubility |
| Target Compound Data | Boc-NH-PEG3-CH2COOH (LogP ~1.04, solubility ~68 g/L) |
| Comparator Or Baseline | Equivalent length aliphatic linker (high cLogP, poor aqueous solubility) |
| Quantified Difference | PEG3 provides a drastically lower LogP and superior aqueous solubility compared to hydrophobic alkyl chains |
| Conditions | Standard physiological or aqueous formulation buffers at 25 °C |
Procurement of the PEG3 linker over an alkyl substitute ensures the final conjugate remains soluble and stable during biological assays and formulation.
The Boc (tert-butyloxycarbonyl) protecting group on Boc-NH-PEG3-CH2COOH provides a critical synthetic advantage for base-sensitive payloads. Boc is readily cleaved under mild acidic conditions (e.g., using Trifluoroacetic acid, TFA), leaving base-labile functional groups intact . If a buyer substitutes this with Fmoc-NH-PEG3-CH2COOH, deprotection requires basic conditions (typically 20% piperidine), which can cause degradation or unwanted side reactions in base-sensitive bioconjugates . Thus, the Boc-protected variant ensures high-yielding orthogonal synthesis .
| Evidence Dimension | Deprotection conditions and payload stability |
| Target Compound Data | Boc-NH-PEG3-CH2COOH (Acid-labile deprotection via TFA) |
| Comparator Or Baseline | Fmoc-NH-PEG3-CH2COOH (Base-labile deprotection via piperidine) |
| Quantified Difference | Boc allows 100% retention of base-sensitive moieties during deprotection, whereas Fmoc deprotection risks payload degradation |
| Conditions | Solution-phase bioconjugation and orthogonal peptide synthesis |
Essential for processability and maximizing yield when conjugating the linker to base-sensitive small molecules or biological moieties.
Utilizing a protected bifunctional linker like Boc-NH-PEG3-CH2COOH is mandatory for controlled, unidirectional amide bond formation. When the terminal carboxylic acid is activated using standard coupling reagents (e.g., EDC, HATU), the Boc-protected amine cannot act as a nucleophile [1]. If an unprotected analog (NH2-PEG3-CH2COOH) is used, the molecule rapidly undergoes self-polymerization, resulting in complex mixtures and drastically reduced yields of the desired monoconjugate . The Boc protection guarantees a high-purity precursor profile suitable for industrial scale-up [1].
| Evidence Dimension | Monoconjugate yield and reaction purity |
| Target Compound Data | Boc-NH-PEG3-CH2COOH (Protected amine prevents self-coupling) |
| Comparator Or Baseline | Unprotected NH2-PEG3-CH2COOH (Undergoes rapid self-polymerization) |
| Quantified Difference | Boc-protection ensures directed coupling with high yields, whereas unprotected linkers yield complex polymeric mixtures |
| Conditions | Amide bond formation using standard activators (EDC, HATU) |
Guarantees high-purity precursor synthesis and minimizes costly, labor-intensive purification steps in commercial manufacturing workflows.
Due to its precise ~10.5 Å contour length, Boc-NH-PEG3-CH2COOH is a primary choice for synthesizing PROTAC libraries targeting specific proteins (e.g., MEK degraders) where ternary complex formation is highly sensitive to spatial distance [1]. The monodisperse nature ensures single-peak LC-MS profiles, simplifying analytical validation .
The acid-labile Boc group makes this linker ideal for constructing ADC payloads that cannot tolerate the basic conditions required for Fmoc deprotection. It allows for the controlled activation of the carboxylic acid for conjugation to a warhead, followed by mild acidic deprotection to reveal the amine for subsequent attachment to the antibody .
For industrial bioconjugation workflows requiring improved aqueous solubility of hydrophobic small molecules, the PEG3 backbone provides a superior LogP profile (~1.04) compared to alkyl linkers . The Boc-protection prevents self-polymerization during EDC/HATU coupling, ensuring high-yield, reproducible surface modifications [2].